6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 6th position of the chromene ring.
Methoxylation: Addition of methoxy groups at the 8th position of the chromene ring and the 4th position of the phenyl ring.
Amidation: Formation of the carboxamide group at the 3rd position of the chromene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis of derivatives.
Biology: Investigating its potential as a bioactive molecule.
Medicine: Exploring its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry: Potential use in the development of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating biochemical pathways. For instance, it could inhibit a specific enzyme involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy group on the phenyl ring.
8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine atom.
6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks both methoxy groups.
Uniqueness
The presence of both bromine and methoxy groups in 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may confer unique chemical and biological properties, such as enhanced reactivity or specific biological activity.
Properties
IUPAC Name |
6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5/c1-23-13-5-3-12(4-6-13)20-17(21)14-8-10-7-11(19)9-15(24-2)16(10)25-18(14)22/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKCPZSQYLHBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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